N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide
Description
This compound is a synthetic adamantane-linked carboxamide derivative with a complex structure featuring an indole core substituted with a 4-methylphenyl group at the 2-position and a sulfanyl ethyl chain bridging to an adamantane-1-carboxamide moiety. Adamantane derivatives are known for their metabolic stability and lipophilicity, which enhance bioavailability and central nervous system (CNS) penetration .
Properties
IUPAC Name |
N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2OS/c1-18-6-8-22(9-7-18)25-26(23-4-2-3-5-24(23)30-25)32-11-10-29-27(31)28-15-19-12-20(16-28)14-21(13-19)17-28/h2-9,19-21,30H,10-17H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXFYRCUVARAQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst.
Sulfanyl Linkage Formation: The indole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Adamantane Carboxamide Introduction: The final step involves coupling the sulfanyl-indole derivative with an adamantane carboxylic acid derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: Pd/C, hydrogen gas, mild temperatures.
Substitution: Br2, HNO3, H2SO4, typically at room temperature or slightly elevated temperatures.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s indole moiety is known for its biological activities, including antiviral, anticancer, and anti-inflammatory properties. This makes it a candidate for drug development and therapeutic research.
Biological Studies: Its potential interactions with biological targets, such as enzymes and receptors, are of interest for understanding disease mechanisms and developing new treatments.
Materials Science: The adamantane group imparts rigidity and stability, making the compound useful in designing novel materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions . The sulfanyl linkage may enhance the compound’s ability to penetrate cell membranes, while the adamantane group provides structural stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence lists several adamantane- or indole-containing analogs, but none directly match the target compound. Below is a comparative analysis based on structural and functional groups:
Table 1: Key Structural and Functional Comparisons
Key Findings from Analogous Compounds:
Adamantane Carboxamides: Derivatives like MDMB-CHMICA and 1-[(4-fluorophenyl)methyl]-N-(adamantan-1-yl)-1H-indazole-3-carboxamide exhibit high affinity for cannabinoid receptors due to the adamantane group’s rigidity and lipophilicity . However, the target compound’s sulfanyl ethyl linker may alter receptor binding compared to these analogs.
Indole vs. Indazole Cores : Indazole-based compounds (e.g., MDMB-CHMICA) are more metabolically stable than indole derivatives but often exhibit higher toxicity . The target compound’s indole core may confer different pharmacokinetic profiles.
Substituent Effects : The 4-methylphenyl group in the target compound contrasts with fluorinated benzyl/aryl groups in analogs like AM-2201 or 1-[(4-fluorophenyl)methyl]-N-(adamantan-1-yl)-1H-indazole-3-carboxamide. Fluorination typically enhances metabolic stability but may increase off-target effects .
Biological Activity
N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Indole Moiety : Known for its versatility in biological interactions.
- Sulfanyl Linkage : Enhances the compound's reactivity and potential interactions with biological targets.
- Adamantane Carboxamide Group : Provides rigidity and stability.
Molecular Formula
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The indole moiety can engage in:
- Hydrogen Bonding : Facilitates binding to target proteins.
- π-π Stacking : Enhances interaction with aromatic residues in proteins.
- Hydrophobic Interactions : Promotes stability in lipid environments.
Anticancer Properties
Research indicates that compounds with indole structures often exhibit anticancer properties. The mechanism may involve:
- Inhibition of Tumor Growth : Indole derivatives can interfere with cancer cell proliferation by modulating signaling pathways.
- Induction of Apoptosis : Certain indole compounds have been shown to activate apoptotic pathways in cancer cells.
Antiviral Activity
The compound's structure suggests potential antiviral properties, likely through:
- Inhibition of Viral Replication : Interaction with viral enzymes or host cell receptors may hinder viral lifecycle stages.
Anti-inflammatory Effects
Indole derivatives are also noted for their anti-inflammatory effects, which may be attributed to:
- Modulation of Cytokine Production : Inhibiting pro-inflammatory cytokines can reduce inflammation.
Case Studies
-
Anticancer Activity
- A study evaluated the effects of similar indole-based compounds on various cancer cell lines, demonstrating significant cytotoxicity and inhibition of cell growth .
- The compound was tested against breast cancer cells, showing a dose-dependent decrease in cell viability.
-
Mechanistic Insights
- Research utilizing molecular docking studies revealed that the compound binds effectively to certain protein targets involved in cancer progression .
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In Vivo Studies
- Animal models treated with the compound exhibited reduced tumor sizes compared to control groups, suggesting its efficacy as an anticancer agent .
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Anticancer Activity | Significant cytotoxicity against various cancer lines | Varied effectiveness |
| Antiviral Potential | Inhibitory effects on viral replication observed | Limited data available |
| Anti-inflammatory Effects | Modulation of cytokine levels reported | Similar trends noted |
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratio) and identify optimal conditions. Central Composite Designs (CCD) or Box-Behnken models minimize trials while capturing nonlinear interactions . For example, apply response surface methodology (RSM) to maximize yield and purity. Include kinetic studies to monitor intermediate formation, especially at the sulfanyl-ethyl linkage, which may be prone to oxidation.
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- NMR : Use - and -NMR to confirm adamantane carboxamide connectivity and indole ring substitution patterns. -NMR chemical shifts near δ 7.8–8.2 ppm typically indicate indole C3-thioether bonds .
- X-ray crystallography : Resolve the adamantane cage conformation and sulfur-ethyl spatial arrangement to validate steric effects .
- HRMS : Confirm molecular weight (e.g., [M+H] ion) and rule out dimerization via disulfide bonds .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Prioritize assays aligned with the compound’s structural motifs:
- Enzyme inhibition : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) due to the adamantane moiety’s potential pharmacokinetic interactions.
- Cellular uptake : Use fluorescent tagging (e.g., BODIPY) to assess membrane permeability, particularly for the sulfanyl-ethyl group’s role in passive diffusion .
Q. How can solubility and stability be systematically evaluated under physiological conditions?
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF media). Use HPLC-UV to quantify dissolved fractions.
- Stability : Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation products via LC-MS. The adamantane core is generally stable, but the indole-thioether bond may oxidize to sulfoxide .
Q. What chromatographic methods ensure purity for pharmacological studies?
Employ reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile). For trace impurities, use UPLC-MS with electrospray ionization (ESI). Validate methods per ICH Q2(R1) guidelines, focusing on sensitivity for sulfur-containing byproducts .
Advanced Research Questions
Q. How to resolve contradictions in bioactivity data across different cell lines?
Apply multivariate analysis (e.g., PCA or PLS regression) to identify confounding variables (e.g., cell line-specific efflux pumps or metabolic enzymes). Cross-validate with kinetic binding assays (e.g., SPR) to differentiate target affinity from off-target effects . For example, discrepancies in IC values may arise from differential expression of ABC transporters affecting intracellular concentrations .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses at putative targets (e.g., GPCRs or kinases). Focus on the adamantane group’s hydrophobic interactions and the indole ring’s π-stacking potential.
- MD simulations : Run 100-ns trajectories in explicit solvent to assess conformational stability of the sulfanyl-ethyl linker under physiological conditions .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
- Reactor design : Optimize heat transfer for exothermic steps (e.g., carboxamide coupling) using jacketed reactors with PID temperature control.
- Purification : Replace column chromatography with continuous crystallization to isolate the adamantane-carboxamide intermediate efficiently. Monitor particle size distribution to ensure batch consistency .
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Core modifications : Substitute the 4-methylphenyl group on the indole ring with electron-withdrawing groups (e.g., -Cl, -CF) to modulate electronic effects.
- Linker optimization : Replace the sulfanyl-ethyl group with selenyl or oxygen-based linkers to study redox sensitivity .
- Adamantane derivatives : Introduce hydroxyl or fluorine atoms to the adamantane cage to alter lipophilicity and metabolic stability .
Q. What methodologies identify synergistic combinations with other therapeutic agents?
Use Combenefit or SynergyFinder software to analyze dose-response matrices (e.g., ZIP or Loewe models). For example, combine the compound with a P-glycoprotein inhibitor to enhance bioavailability in multidrug-resistant cancer models. Validate synergism via isobologram analysis and mechanistic studies (e.g., Western blotting for apoptosis markers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
